3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-YL hexanoate
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Overview
Description
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl hexanoate is an organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with chlorine atoms and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl hexanoate typically involves the chlorination of a suitable precursor, followed by esterification. One common method involves the chlorination of 1-ethyl-4-oxocyclohexa-2,5-dien-1-yl with chlorine gas under controlled conditions to introduce the chlorine atoms at the 3 and 5 positions. This intermediate is then reacted with hexanoic acid in the presence of a catalyst to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or to convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other groups such as alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted cyclohexadiene derivatives.
Scientific Research Applications
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl hexanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl hexanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and the ketone group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, its structure allows it to interact with cellular membranes, affecting membrane permeability and function.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl hexanoate: Similar in structure but with bromine atoms instead of chlorine.
3,5-Dichloro-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl acetic acid: Contains a hydroxy group and an acetic acid moiety instead of an ethyl group and hexanoate ester.
Uniqueness
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl hexanoate is unique due to its specific substitution pattern and the presence of both chlorine atoms and an ethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61306-09-0 |
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Molecular Formula |
C14H18Cl2O3 |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
(3,5-dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl) hexanoate |
InChI |
InChI=1S/C14H18Cl2O3/c1-3-5-6-7-12(17)19-14(4-2)8-10(15)13(18)11(16)9-14/h8-9H,3-7H2,1-2H3 |
InChI Key |
QEKRFSSDSBXTFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1(C=C(C(=O)C(=C1)Cl)Cl)CC |
Origin of Product |
United States |
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